molecular formula C19H19NO5 B2994410 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(o-tolyloxy)acetamide CAS No. 2034329-19-4

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2994410
M. Wt: 341.363
InChI Key: YPRPLNDKEKESCI-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(o-tolyloxy)acetamide, also known as FFA4 agonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

Furan-2-ylmethyl and related compounds undergo decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products. This showcases the compound's utility in creating complex heteroaromatic structures through rearrangement reactions (Craig et al., 2005).

Synthesis of 2-furan-2-ylacetamides

An efficient synthesis of 2-furan-2-ylacetamides from (Z)-2-en-4-yn-1-ols is described, utilizing palladium-catalyzed oxidative aminocarbonylation. This method highlights the adaptability of furan and acetamide derivatives in synthesizing complex organic molecules (Gabriele et al., 2006).

Formation of Acetamidofurans from Pyrolysis

Pyrolysis of N-acetylglucosamine yields acetamidofurans, indicating the potential for generating unique nitrogen-containing compounds from biological or geochemical samples. This research underscores the importance of acetamidofurans as indicators of chitin in samples (Franich et al., 1984).

Renewable Amine and Alcohol from 3-Acetamido-5-acetylfuran

Exploration of the reactivity of 3-acetamido-5-acetylfuran for hydrolysis and reduction processes reveals potential applications in synthesizing renewable amines and alcohols, contributing to sustainable chemical synthesis strategies (Liu et al., 2017).

Chemoselective Acetylation of 2-Aminophenol

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the compound's relevance in pharmaceutical synthesis, employing enzyme catalysis for selective reactions (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-14-5-2-3-6-16(14)25-12-18(21)20-13-19(22,15-8-10-23-11-15)17-7-4-9-24-17/h2-11,22H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRPLNDKEKESCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(o-tolyloxy)acetamide

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